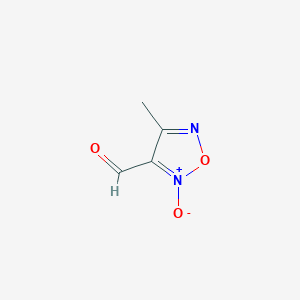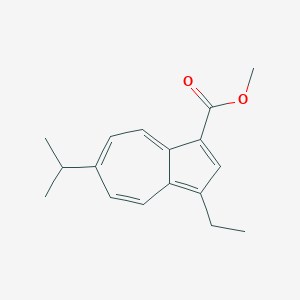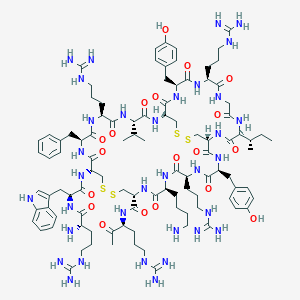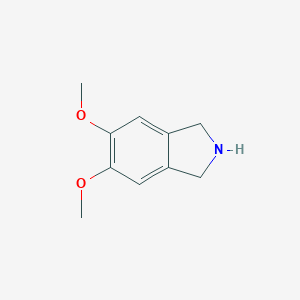
5,6-Dimethoxyisoindoline
Overview
Description
5,6-Dimethoxyisoindoline is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of two methoxy groups attached to the isoindoline core, which contributes to its distinct chemical behavior and reactivity.
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethoxyisoindoline is the sigma-2 receptor . This receptor has been identified as a potential target for cancer treatment due to its high expression in proliferating tumor cells . The sigma-2 receptor can serve as a receptor-based biomarker to distinguish different proliferative states of solid tumors .
Mode of Action
This compound interacts with its target, the sigma-2 receptor, by binding to it with high affinity . This interaction leads to the internalization of the sigma-2 receptor ligands into tumor cells . The compound also has high affinity for serotonin and dopamine receptors .
Biochemical Pathways
Upon binding to the sigma-2 receptor, this compound activates apoptosis via multiple pathways . This leads to a reduction in the proliferation of tumor cells
Pharmacokinetics
It is known that the compound is rapidly taken up by cancer cells , which suggests that it may have good bioavailability.
Result of Action
The binding of this compound to the sigma-2 receptor and its subsequent internalization into tumor cells leads to cell cycle arrest in the G1 phase . This results in the death of cancer cells . The compound also displays significant antiproliferative activity in various cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the density of the sigma-2 receptor in tumor cells can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxyisoindoline interacts with various enzymes, proteins, and other biomolecules. It has been identified as a novel acetylcholine esterase inhibitor . Acetylcholine esterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been found to have anti-cancer properties in vitro . Specifically, this compound is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and death of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with acetylcholine esterase, leading to the inhibition of this enzyme . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoindoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound, such as 3,4-dimethoxybenzylamine, in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the isoindoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxyisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different substituted isoindoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted isoindoline derivatives.
Scientific Research Applications
5,6-Dimethoxyisoindoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, such as anticancer properties and its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Comparison with Similar Compounds
5,6-Dimethoxyindole: Shares the methoxy groups but differs in the core structure.
5,6-Dimethoxyisoindolin-1-one: Similar structure with an additional carbonyl group.
4-Phenylpiperidine-4-carbonitrile: Another compound with potential biological activity but different core structure.
Uniqueness: 5,6-Dimethoxyisoindoline is unique due to its specific structural features and the presence of methoxy groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to interact with multiple biological targets and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIINIMCTOCKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602167 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-16-6 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-Dimethoxyisoindoline interact with the σ2 receptor, and what are the downstream effects of this interaction?
A1: While the exact mechanism of action remains under investigation, research suggests that this compound demonstrates high affinity for the σ2 receptor. [, ] This binding appears to trigger downstream effects such as G1 phase cell cycle arrest, ultimately leading to antiproliferative activity against tumor cells. [, ] Further research is needed to fully elucidate the precise signaling pathways involved.
Q2: What is the structure-activity relationship (SAR) of this compound derivatives as σ2 receptor ligands?
A2: Studies indicate that the combination of a this compound scaffold with an N-(4-fluorophenyl)indole moiety enhances binding affinity and selectivity for the σ2 receptor. [] Researchers observed that modifications to these structural elements can significantly influence the compound's affinity for the σ2 receptor, highlighting the importance of SAR studies in optimizing drug design for this target. [, ]
Q3: What are the in vitro and in vivo efficacy results for this compound derivatives targeting the σ2 receptor?
A3: In vitro studies utilizing the MTT assay demonstrated that compounds incorporating the this compound scaffold exhibited significant antiproliferative activity against DU145, MCF7, and C6 cancer cell lines. [] Furthermore, in vivo studies utilizing a U87MG glioma xenograft model showcased the successful tumor visualization and high uptake of a radiolabeled this compound derivative, confirming the in vivo targeting of σ2 receptors in tumors. [] These findings support further investigation into the therapeutic potential of this compound-based compounds for cancer treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
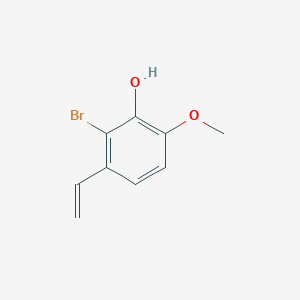
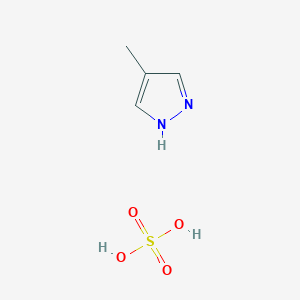
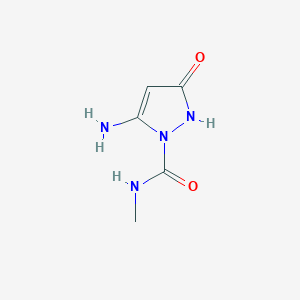
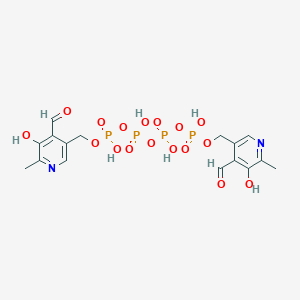
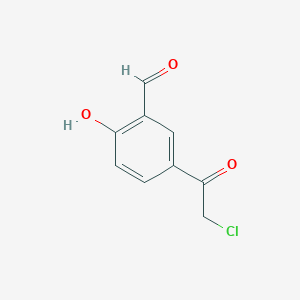
![3-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)



